4,5-Dimethyl-3-phenylbenzene-1,2-diol

Catechol redox chemistry Steric shielding Enzyme substrate recognition

Researchers requiring a sterically defined biphenyl-2,3-diol for SAR studies often face inconsistent purity and long lead times from generic catechol suppliers. 4,5-Dimethyl-3-phenylbenzene-1,2-diol solves this: - Sterically shielded ortho-diol with 3-phenyl and 4,5-dimethyl substitution, enabling systematic extradiol dioxygenase substrate/inhibitor specificity studies. - Advanced pharmaceutical intermediate for biphenyl-containing pharmacophores, reducing synthetic step count. - Consistent ≥98% purity with reliable global shipping for procurement managers.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 108272-57-7
Cat. No. B008676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-3-phenylbenzene-1,2-diol
CAS108272-57-7
Synonyms[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI)
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O
InChIInChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3
InChIKeyXAGGATIVVBSVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-3-phenylbenzene-1,2-diol: Identity and Profile


4,5-Dimethyl-3-phenylbenzene-1,2-diol (CAS 108272-57-7), also indexed as 5,6-dimethyl-[1,1'-biphenyl]-2,3-diol, is a synthetic phenyl-substituted catechol belonging to the hydroxybiphenyl class . With molecular formula C14H14O2 and molecular weight 214.26 g/mol, it features an ortho-diol (catechol) moiety on one ring, substituted by a phenyl group at position 3 and methyl groups at positions 4 and 5 . This substitution pattern sterically shields the catechol hydroxyls and modulates both antioxidant electron-donating capacity and enzyme-substrate recognition, making it a structurally differentiated building block for pharmaceutical intermediate synthesis and redox biochemistry research .

✓ Pharmaceutical intermediate building block
✓ Redox biochemistry & antioxidant probe
✓ Dioxygenase substrate / inhibitor studies

Why 4,5-Dimethyl-3-phenylbenzene-1,2-diol Is Not Interchangeable


Generic substitution among catechol derivatives is scientifically unsound because the ortho-diol redox potential, enzyme substrate specificity, and steric accessibility of the catechol ring are exquisitely sensitive to the number, position, and electronic character of ring substituents [1]. In biphenyl-2,3-diol scaffolds, the phenyl substituent at position 3 introduces torsional constraints between the two aromatic rings, while methyl groups at positions 4 and 5 further modulate the dihedral angle and the acidity (pKa) of the catechol hydroxyls . These structural features jointly determine whether the compound behaves as a substrate or inhibitor of extradiol dioxygenases such as biphenyl-2,3-diol 1,2-dioxygenase (EC 1.13.11.39), an enzyme known to exhibit strong substrate inhibition (Kss ≈ 0.0003 M) for the parent biphenyl-2,3-diol scaffold [2]. Even closely related analogs—such as unsubstituted biphenyl-2,3-diol (CAS 1133-63-7), 4-methyl-biphenyl-2,3-diol, or 4,5-dimethylcatechol lacking the 3-phenyl group—differ markedly in their steric bulk, lipophilicity (logP), hydrogen-bond donor/acceptor availability, and metabolic stability, thereby precluding interchangeable use in pharmaceutical intermediate synthesis, enzyme kinetics studies, or antioxidant formulation without quantitative re-validation .

Unsubstituted biphenyl-2,3-diol
Lacks 4,5-dimethyl shielding; redox potential and enzyme recognition may differ
4,5-Dimethylcatechol
Absence of 3-phenyl group alters scaffold utility and dioxygenase specificity

4,5-Dimethyl-3-phenylbenzene-1,2-diol vs. Analogues: Key Evidence


Steric and Electronic Differentiation from Biphenyl-2,3-diol

4,5-Dimethyl-3-phenylbenzene-1,2-diol is differentiated from the unsubstituted parent compound biphenyl-2,3-diol (CAS 1133-63-7) by the presence of methyl groups at positions 4 and 5, which introduce steric hindrance adjacent to the catechol hydroxyls. This structural difference is expected to increase the oxidation potential of the catechol moiety (making it less readily auto-oxidizable), reduce the rate of quinone formation, and alter the dihedral angle between the two phenyl rings compared to the parent compound, which has a calculated dihedral angle of approximately 40-50° in solution . The methyl substituents also increase lipophilicity, with the target compound (C14H14O2, MW 214.26) having a higher calculated logP than the parent C12H10O2 (MW 186.21) .

Steric & electronic differentiation
Class-level inference
4,5-diMe-3-Ph catechol vs Biphenyl-2,3-diol
MW +28.05; logP increase ~1.0–1.5; steric shielding of both OH
Differentiated steric and lipophilic profile
Experimental logP not available
Catechol redox chemistry Steric shielding Enzyme substrate recognition Pharmaceutical intermediate

Differentiation from 4,5-Dimethylcatechol via 3-Phenyl Group

4,5-Dimethyl-3-phenylbenzene-1,2-diol is structurally distinct from 4,5-dimethylcatechol (CAS 2785-74-2) by the presence of a phenyl substituent at position 3, converting a simple dimethylcatechol into a biphenyl-2,3-diol scaffold. This phenyl group is critical because biphenyl-2,3-diol derivatives are established substrates for extradiol dioxygenases in bacterial PCB/biphenyl degradation pathways, whereas simple alkylcatechols are processed by different enzyme systems with distinct specificity profiles [1]. The 3-phenyl group introduces a conjugated π-system that can stabilize radical intermediates formed during antioxidant reactions, potentially enhancing radical-scavenging capacity compared to non-phenyl catechols [2]. Furthermore, the biphenyl scaffold provides a second aromatic ring for further functionalization, making this compound a more versatile intermediate for constructing complex pharmaceutical architectures .

Scaffold complexity
Class-level inference
16 heavy atoms, 2 aromatic rings (vs 10 for dimethylcatechol)
Advanced biphenyl building block
Phenyl group adds synthetic versatility
Biphenyl scaffold Aryl-aryl coupling Pharmaceutical building block Enzyme substrate specificity

Enzyme Interaction Profile for Biphenyl-2,3-diol 1,2-Dioxygenase

The biphenyl-2,3-diol scaffold is a well-characterized substrate for biphenyl-2,3-diol 1,2-dioxygenase (EC 1.13.11.39), a key enzyme in the bacterial PCB degradation pathway. Quantitative SAR studies on C3/C4-substituted catechols have demonstrated that 3-phenylcatechol (biphenyl-2,3-diol) is effectively cleaved by extradiol dioxygenases, while certain 4-substituted analogs (e.g., 4-tert-butylcatechol) are not [1]. A phylogenetically distinct extradiol dioxygenase (AphC) was shown to poorly cleave 3-phenylcatechol, whereas BphC preferentially cleaved it, demonstrating that the biphenyl-2,3-diol scaffold confers distinct enzyme recognition properties compared to monoalkyl-substituted catechols [2]. For the parent biphenyl-2,3-diol, strong substrate inhibition has been measured with Kss ≈ 0.0003 M (300 µM) for the dioxygenase enzyme [3]. The 4,5-dimethyl substitution on this scaffold is expected to further alter enzyme binding kinetics through steric and electronic effects on the catechol ring, though direct kinetic measurements (KM, kcat, Ki) for 4,5-dimethyl-3-phenylbenzene-1,2-diol specifically have not been published.

Dioxygenase interaction
Class-level inference
Parent scaffold Kss = 300 µM (EC 1.13.11.39)
Supports enzyme mechanism probe studies
Target compound kinetics not measured
Enzyme kinetics Bioremediation Dioxygenase substrate specificity PCB degradation

4,5-Dimethyl-3-phenylbenzene-1,2-diol: Application Scenarios


Pharmaceutical Intermediate for Lipophilic Drugs

4,5-Dimethyl-3-phenylbenzene-1,2-diol serves as a key intermediate in the synthesis of various pharmaceuticals and organic compounds, as indicated by its listing in supplier catalogs as a biphenyl building block . Its 4,5-dimethyl substitution increases lipophilicity relative to unsubstituted biphenyl-2,3-diol, potentially improving membrane permeability of downstream drug candidates. The biphenyl scaffold with a catechol moiety provides two hydroxyl handles for further derivatization (etherification, esterification, or oxidation to quinone), while the second phenyl ring offers additional functionalization sites. For procurement decisions, this compound represents a more advanced intermediate than simple catechol starting materials, potentially reducing synthetic step count in medicinal chemistry programs targeting biphenyl-containing pharmacophores.

Probe for Extradiol Dioxygenase Mechanisms

The biphenyl-2,3-diol scaffold is a canonical substrate for extradiol dioxygenases (EC 1.13.11.39) involved in bacterial PCB and biphenyl degradation pathways [1]. 4,5-Dimethyl-3-phenylbenzene-1,2-diol, with its sterically differentiated catechol ring (methyl groups adjacent to both hydroxyls), can function as a mechanistic probe to investigate how substituent effects modulate enzyme-substrate binding, O₂ activation, and ring-cleavage regioselectivity. Published data show that 3-phenylcatechol is cleaved by these enzymes while 4-tert-butylcatechol is not [2], indicating that the nature and position of substituents critically determine substrate competence. This compound fills a specific structural niche within the catechol substrate panel, enabling systematic SAR studies.

Sterically Shielded Catechol Antioxidant Model

Ortho-diols (catechols) are a well-established antioxidant pharmacophore, with radical-scavenging activity strongly modulated by ring substituents [3]. The 4,5-dimethyl groups in this compound provide steric shielding to both catechol hydroxyls, which is expected to slow quinone formation and reduce pro-oxidant side reactions compared to unsubstituted catechol. The 3-phenyl group provides an extended π-system that can stabilize the semiquinone radical intermediate formed during hydrogen atom transfer (HAT) to peroxyl radicals. While direct DPPH IC50 or ORAC values for this specific compound have not been published, its structural features make it a valuable comparator in structure-activity relationship studies of hindered catechol antioxidants, particularly for evaluating the trade-off between steric protection and radical-scavenging kinetics.

Application
Selection Property
Validation Focus
Lipophilic drug intermediate synthesis
Increased lipophilicity and biphenyl scaffold
Derivatization efficiency and logP confirmation
Extradiol dioxygenase probe
Biphenyl-2,3-diol substrate scaffold
Enzyme kinetics with steric modulation
Hindered catechol antioxidant model
Sterically shielded catechol with extended π-system
Radical-scavenging and quinone formation comparison
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